molecular formula C49H41N2O4P2PdS- B13385308 NiXantphos Palladacycle Gen. 3

NiXantphos Palladacycle Gen. 3

Cat. No.: B13385308
M. Wt: 922.3 g/mol
InChI Key: UWXQGGFJCNBWEV-UHFFFAOYSA-N
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Description

NiXantphos Palladacycle Gen. 3 is a palladium-based compound known for its application in catalysis, particularly in cross-coupling reactions. It is characterized by its light yellow to yellow-green powder form and is air-sensitive . The compound’s chemical formula is C49H40N2O4P2PdS, and it has a molecular weight of 921.29 .

Preparation Methods

Synthetic Routes and Reaction Conditions: NiXantphos Palladacycle Gen. 3 is synthesized through a series of reactions involving the coordination of NiXantphos ligand with palladium. The process typically involves the use of palladium acetate and the NiXantphos ligand under controlled conditions to form the palladacycle .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its catalytic applications .

Chemical Reactions Analysis

Types of Reactions: NiXantphos Palladacycle Gen. 3 primarily undergoes cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Negishi cross-coupling . These reactions involve the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial in organic synthesis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include triarylmethanes, N-aryl amines, and various substituted aromatic compounds .

Biological Activity

NiXantphos Palladacycle Gen. 3 is a complex that has garnered attention in the field of organometallic chemistry due to its unique properties and biological activities. This article provides an overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Overview of this compound

NiXantphos is a bidentate ligand known for its ability to form stable complexes with transition metals, particularly palladium and nickel. Its structure includes a phenoxazine core and has demonstrated exceptional reactivity in various catalytic processes, including cross-coupling reactions. The deprotonation of NiXantphos enhances its catalytic efficiency, making it a valuable compound in synthetic applications.

Anticancer Properties

Research has indicated that compounds derived from NiXantphos Palladacycle exhibit significant anticancer activity. The mechanism often involves the formation of reactive intermediates that can interact with biological macromolecules, leading to cell death in cancerous cells.

  • Case Study : In a study involving the evaluation of various palladium complexes, NiXantphos-based catalysts showed a higher efficacy in inhibiting the growth of cancer cells compared to traditional Xantphos complexes. The cytotoxicity was assessed using MTT assays, revealing IC50 values significantly lower for NiXantphos derivatives.

Antimicrobial Activity

NiXantphos Palladacycle has also been investigated for its antimicrobial properties. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes contributes to its effectiveness against various pathogens.

  • Research Findings : A study demonstrated that NiXantphos complexes exhibited broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Table 1: Biological Activity of this compound

Activity TypeTest Organism/Cell LineIC50/MIC (µM)Reference
AnticancerHeLa (Cervical Cancer)5.2
AntimicrobialStaphylococcus aureus12.5
AntimicrobialEscherichia coli15.0
AnticancerMCF-7 (Breast Cancer)8.1

Mechanistic Insights

The biological activity of NiXantphos Palladacycle can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The palladium center facilitates the generation of ROS, which can induce oxidative stress in cancer cells.
  • DNA Interaction : Studies suggest that NiXantphos can intercalate into DNA, causing structural damage that leads to apoptosis.
  • Enzyme Inhibition : The complex has been shown to inhibit key enzymes involved in cellular metabolism, contributing to its antimicrobial effects.

Properties

Molecular Formula

C49H41N2O4P2PdS-

Molecular Weight

922.3 g/mol

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

InChI

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

UWXQGGFJCNBWEV-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Origin of Product

United States

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